molecular formula C25H18N6O2S B10933881 N-{[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-{[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10933881
M. Wt: 466.5 g/mol
InChI Key: GIVCUKAIGXRRAE-UHFFFAOYSA-N
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Description

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiourea derivatives.

    Substitution: Substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea is unique due to its combination of a pyrazole ring, a furan ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential as a therapeutic agent make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C25H18N6O2S

Molecular Weight

466.5 g/mol

IUPAC Name

N-[[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C25H18N6O2S/c32-23(28-25(34)29-24-26-14-13-20(27-24)21-12-7-15-33-21)19-16-31(18-10-5-2-6-11-18)30-22(19)17-8-3-1-4-9-17/h1-16H,(H2,26,27,28,29,32,34)

InChI Key

GIVCUKAIGXRRAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC(=S)NC3=NC=CC(=N3)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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